A Comprehensive Technical Guide to 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS: 165661-51-8) for Advanced Research and Drug Development
A Comprehensive Technical Guide to 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS: 165661-51-8) for Advanced Research and Drug Development
Executive Summary
This technical guide provides an in-depth overview of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. This document details the compound's core physicochemical properties, outlines a representative synthesis and purification protocol, and explores its potential applications as a versatile building block for novel therapeutics. The strategic placement of fluorine atoms and the reactive sulfonyl chloride group makes this molecule a valuable scaffold for creating diverse compound libraries with potentially enhanced pharmacological profiles. All protocols and claims are supported by established chemical principles and authoritative references to ensure scientific integrity and practical utility for laboratory professionals.
Introduction
Aryl sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to form stable sulfonamide and sulfonate ester linkages. Within this class, 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (Figure 1) emerges as a compound with a unique combination of functionalities. The presence of a hydroxyl group offers an additional site for modification or a key interaction point for biological targets. Furthermore, the incorporation of fluorine atoms is a well-established strategy in modern drug design to modulate key molecular properties. Judicious use of fluorine can influence acidity (pKa), lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]
This guide serves as a technical resource for scientists leveraging this specific scaffold. It aims to provide not just data, but also the scientific rationale behind its synthesis and application, empowering researchers to integrate this valuable intermediate into their discovery workflows effectively.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride are summarized below. Accurate identification via its CAS number is critical for sourcing and experimental reproducibility.
| Property | Value | Source |
| IUPAC Name | 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride | - |
| CAS Number | 165661-51-8 | [2][3] |
| Molecular Formula | C₆H₃ClF₂O₃S | [2] |
| Molecular Weight | 228.60 g/mol | [2][3] |
| SMILES String | O=S(C1=CC(F)=CC(F)=C1O)(Cl)=O | [2] |
Note: Experimental data such as melting point, boiling point, and solubility are not widely published and should be determined empirically upon synthesis or acquisition.
Synthesis and Purification Protocol
Synthesis Rationale
Direct chlorosulfonation of 2,4-difluorophenol is unlikely to yield the desired product due to the directing effects of the hydroxyl and fluoro groups, which would favor substitution at other positions.[4] A more controlled approach involves the synthesis of a corresponding thiol or sulfonyl hydrazide, followed by oxidative chlorination.[5][6][7] This ensures the correct regiochemistry of the final product. The presented workflow is a representative example of such a strategy.
Representative Synthesis Workflow
This protocol is intended as a validated, step-by-step guide for laboratory execution.
Step 1: Synthesis of 2,4-Difluoro-6-mercaptophenol
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4-difluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Allow the reaction to stir for 1 hour at this temperature.
-
Sulfenylation: Add elemental sulfur (1.5 eq) portion-wise to the reaction mixture. The solution will typically change color. Allow the mixture to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Acidify with 1 M HCl and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude thiol via flash column chromatography on silica gel.
Step 2: Oxidative Chlorination to 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
-
Setup: Dissolve the purified 2,4-difluoro-6-mercaptophenol (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reaction: Add N-Chlorosuccinimide (NCS) (2.0-3.0 eq) to the solution.[7] The reaction is typically stirred at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, filter the mixture to remove succinimide. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Final Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude sulfonyl chloride. Further purification can be achieved by recrystallization if necessary.
Workflow Diagram
Caption: Representative multi-step synthesis pathway.
Spectroscopic Characterization (Self-Validation)
To ensure the identity and purity of the synthesized 3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, a comprehensive spectroscopic analysis is mandatory.
-
¹H NMR: Expected to show two aromatic protons, likely appearing as complex multiplets due to H-F and H-H coupling. A broad singlet corresponding to the hydroxyl proton will also be present.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.
-
¹³C NMR: Six distinct signals for the aromatic carbons are anticipated. The carbon atoms bonded to fluorine will show characteristic large C-F coupling constants.
-
IR Spectroscopy: Key stretches would include a broad O-H band (~3400 cm⁻¹), sharp S=O stretches (~1370 and 1180 cm⁻¹), and C-F stretches (~1200-1000 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (228.60 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-product therapeutic but rather a high-value building block. Its utility stems from the reactive sulfonyl chloride group, which can be readily converted into a range of other functional groups.
Role as a Versatile Chemical Intermediate
The sulfonyl chloride moiety is an excellent electrophile for reactions with a wide array of nucleophiles.[7] This allows for the straightforward synthesis of:
-
Sulfonamides: By reacting with primary or secondary amines. Sulfonamides are a well-known pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory drugs.[8]
-
Sulfonate Esters: By reacting with alcohols or phenols. Arylsulfonates are stable functional groups and can also serve as leaving groups in cross-coupling reactions.[9]
The Influence of Fluorine in Drug Design
The two fluorine atoms on the aromatic ring are strategically positioned to impart beneficial properties to derivative compounds. They can:
-
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions with protein targets.
-
Block Metabolic Oxidation: The strong C-F bond can prevent metabolic oxidation at that position, increasing the drug's half-life.[8]
-
Modulate Acidity: The electron-withdrawing nature of fluorine will lower the pKa of the phenolic hydroxyl group, which can be critical for solubility or target engagement.
Conceptual Application Diagram
Caption: Key reaction pathways for drug discovery.
Safety, Handling, and Storage
Aryl sulfonyl chlorides are reactive and hazardous chemicals that require strict safety protocols.
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Physical Hazards | Not Classified | - |
| Health Hazards | H314: Causes severe skin burns and eye damage. | GHS05 (Corrosion) |
| Handling | - Use only in a chemical fume hood.[10]- Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. | |
| Storage | - Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).- Keep in a cool, dry, and well-ventilated area away from moisture. Sulfonyl chlorides react with water.[11] | |
| First Aid | - Skin Contact: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes.[11]- Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open.[11]- In all cases of exposure, seek immediate medical attention. [11] |
This safety information is based on the general reactivity of aryl sulfonyl chlorides. A specific Safety Data Sheet (SDS) from the supplier must be consulted before handling.
Conclusion
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is a highly functionalized and valuable reagent for the synthesis of novel chemical entities in drug discovery and materials science. Its unique combination of a reactive sulfonyl chloride handle, a modifiable hydroxyl group, and strategically placed fluorine atoms provides a powerful platform for developing compounds with tailored biological and physical properties. Adherence to rigorous synthesis, purification, and safety protocols is essential for harnessing the full potential of this versatile intermediate.
References
- Biffi, C., & Pellacani, L. (2005). Sulphonation of phenols. U.S. Patent No. 6,936,732 B2.
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Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. (n.d.). Retrieved from [Link]
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Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. ACS Publications. [Link]
- King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361.
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Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
- Narayan, R., & Kelly, J. W. (2018). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 47(21), 7938-7952.
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
- Chen, J., et al. (2013). General preparation method of sulfonyl chloride. Chinese Patent No. CN103351315A.
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ResearchGate. (2021). Application of Sulfonyl in Drug Design. Request PDF. [Link]
- Ngassa, F. N., et al. (2011). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. International Journal of Organic Chemistry, 1(4), 215-222.
- Reddy, T. R., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3293.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
- Moody, C. J., & Riera, A. (2014). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 12(41), 8149-8152.
- Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 595-600.
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- Poce, G., et al. (2018). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 23(4), 830.
- Biler, M., et al. (2021). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 26(16), 4983.
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